N-(2-氯乙基)苯磺酰胺

描述

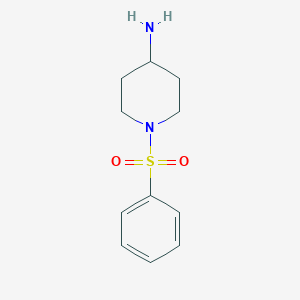

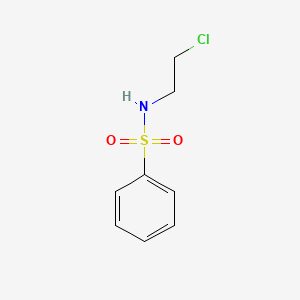

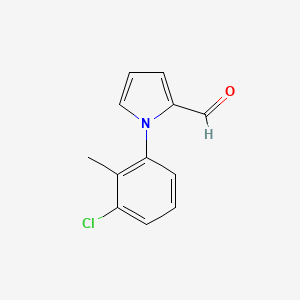

N-(2-Chloroethyl)benzenesulfonamide, also known as NCEBS, is a chemical compound used in scientific research and in various laboratory experiments. It is a sulfonamide derivative that has been found to be highly effective in various biochemical and physiological studies. NCEBS has a wide range of applications, including in the synthesis of drugs, in the development of new materials, and in the investigation of biological processes.

科学研究应用

分子结构和相互作用

N-(2-氯乙基)苯磺酰胺及其衍生物已被研究其独特的分子结构,这些结构通过广泛的分子内和分子间氢键稳定。这些键形成分子链,并有助于化合物在药用应用中的稳定性和潜在相互作用。与该化合物密切相关的羰酰磺酰胺衍生物由于其稳定的分子结构 (Siddiqui et al., 2008),展现出在药用应用中的显著潜力。

化学转化和应用

N-(2-氯乙基)苯磺酰胺的衍生物已被用作各种化学转化中的关键中间体。这些转化包括产生多样化特权骨架的不寻常重排,突显了该化合物在合成化学中的多功能性以及创造各种有用化合物的潜力。这些化合物及其衍生物在化学合成中的策略和应用已被广泛审查和总结,展示了它在组合化学领域中的重要作用 (Fülöpová & Soural, 2015)。

抗菌和酶抑制性能

N-(2-氯乙基)苯磺酰胺衍生物在药理学分析中显示出有希望的结果,对革兰氏阳性和阴性细菌菌株表现出中等到高活性。此外,一些衍生物已被确认为有效的α-葡萄糖苷酶抑制剂,暗示在管理与酶活性相关疾病中的潜在应用。这些化合物展示了不同水平的细胞毒性,这可能在开发新的治疗剂中具有相关性 (Abbasi et al., 2016)。

环境分析和提取技术

该化合物及其相关衍生物由于在工业和家庭应用中的广泛使用而被认为是新兴污染物。针对这些化合物已开发出新颖高效的提取技术,如低压微波辅助提取,使得能够在土壤等环境样品中对其进行定量分析。这突显了监测和了解这些化合物的环境影响的重要性 (Speltini et al., 2016)。

作用机制

Target of Action

N-(2-chloroethyl)benzenesulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in pH regulation and cell proliferation in tumor cells .

Mode of Action

The compound interacts with its target, CA IX, by binding to the active site of the enzyme . This binding inhibits the activity of CA IX, disrupting the pH regulation and cell proliferation in tumor cells .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system in tumor cells . This system is crucial for maintaining pH homeostasis within cells. Disruption of this system can lead to a hostile environment for tumor cells, inhibiting their growth and proliferation .

Result of Action

The inhibition of CA IX by N-(2-chloroethyl)benzenesulfonamide can lead to a decrease in tumor cell proliferation . This is due to the disruption of pH regulation within the tumor cells, creating a hostile environment that inhibits cell growth .

生化分析

Biochemical Properties

N-(2-chloroethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the key enzymes it interacts with is carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cells. N-(2-chloroethyl)benzenesulfonamide inhibits CA IX, leading to a disruption in pH regulation and subsequent effects on tumor cell proliferation . Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of N-(2-chloroethyl)benzenesulfonamide on cells are diverse and depend on the cell type and context. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, N-(2-chloroethyl)benzenesulfonamide has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions. For example, it can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth.

Molecular Mechanism

At the molecular level, N-(2-chloroethyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity and disrupting pH regulation within tumor cells . This inhibition leads to a decrease in the acidic microenvironment that is favorable for tumor growth. Additionally, N-(2-chloroethyl)benzenesulfonamide can interact with other biomolecules, potentially inhibiting or activating various enzymes and signaling pathways. These interactions result in changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-chloroethyl)benzenesulfonamide can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-chloroethyl)benzenesulfonamide can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of N-(2-chloroethyl)benzenesulfonamide in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular functions without causing significant toxicity . At higher doses, N-(2-chloroethyl)benzenesulfonamide may exhibit toxic effects, including adverse impacts on normal cellular processes and potential organ damage. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

N-(2-chloroethyl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular homeostasis . For instance, its inhibition of carbonic anhydrase IX can lead to changes in the metabolic pathways associated with pH regulation and energy production.

Transport and Distribution

Within cells and tissues, N-(2-chloroethyl)benzenesulfonamide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in targeting specific biomolecules and pathways.

Subcellular Localization

The subcellular localization of N-(2-chloroethyl)benzenesulfonamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes.

属性

IUPAC Name |

N-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJJRTVXGFTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404280 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6453-86-7 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)